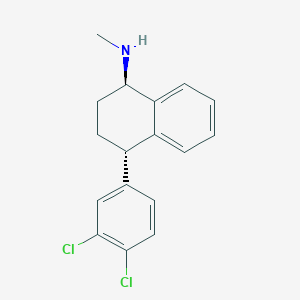

4-(3,4-Dichlorophenyl)-n-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

描述

4-(3,4-Dichlorophenyl)-n-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound known for its significant pharmacological properties. It is often studied for its potential as a triple reuptake inhibitor, which means it can inhibit the reuptake of serotonin, norepinephrine, and dopamine, making it a candidate for antidepressant therapies .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-n-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reaction of (3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with methylamine. This reaction is carried out in the presence of a Lewis acid such as titanium tetrachloride (TiCl4) in a solvent like tetrahydrofuran (THF) . The process involves the formation of an intermediate, N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, which is then converted to the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

化学反应分析

Types of Reactions

4-(3,4-Dichlorophenyl)-n-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

科学研究应用

Scientific Research Applications

-

Antidepressant Research :

- The primary application of 4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is as an intermediate in the synthesis of sertraline, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. Understanding the synthesis pathways and impurities can help improve the manufacturing processes of SSRIs .

-

Pharmacokinetics and Drug Metabolism :

- Isotopically labeled versions of this compound are utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of sertraline in biological systems. This is crucial for determining how drugs behave in the body and can lead to better dosing guidelines and reduced side effects .

-

Analytical Chemistry :

- The compound serves as a reference standard in analytical chemistry for the development and validation of methods to detect sertraline and its impurities in pharmaceutical formulations. Techniques such as High-Performance Liquid Chromatography (HPLC) often employ this compound to ensure quality control in drug manufacturing .

- Toxicology Studies :

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis route for sertraline highlighted the importance of controlling impurities such as this compound. Researchers demonstrated that by modifying reaction conditions, they could reduce the formation of this impurity while maintaining high yields of sertraline. This optimization not only enhanced product purity but also reduced costs associated with purification processes .

Case Study 2: Pharmacokinetic Profiling

In a pharmacokinetic study involving healthy volunteers administered sertraline, researchers utilized isotopically labeled this compound to track drug metabolism. The findings revealed significant differences in metabolic pathways between individuals with varying genetic profiles affecting drug metabolism enzymes. This study underscored the importance of personalized medicine approaches in antidepressant therapy .

作用机制

The compound exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression . The molecular targets include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) .

相似化合物的比较

Similar Compounds

Sertraline: Another compound with similar reuptake inhibition properties.

Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).

Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI).

Uniqueness

4-(3,4-Dichlorophenyl)-n-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its ability to inhibit the reuptake of three major neurotransmitters simultaneously, which may offer a broader spectrum of antidepressant activity compared to compounds that target only one or two neurotransmitters .

生物活性

4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, commonly known as rac-sertraline hydrochloride, is a compound primarily recognized for its role as an antidepressant. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and is structurally related to sertraline. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H17Cl2N·ClH

- Molecular Weight : 342.69 g/mol

- CAS Number : 79617-89-3 (Hydrochloride form)

Pharmacological Activity

The primary biological activity of this compound is its function as a serotonin reuptake inhibitor. This mechanism leads to increased serotonin levels in the synaptic cleft, which is associated with mood enhancement.

Antidepressant Effects

Numerous studies have established the efficacy of rac-sertraline in treating major depressive disorder (MDD) and anxiety disorders. For instance:

- A meta-analysis indicated that sertraline significantly reduces depressive symptoms compared to placebo controls, with a notable effect size (Cohen's d = 0.50) .

Anxiolytic Properties

Research also suggests that this compound exhibits anxiolytic effects. In animal models, it has been shown to reduce anxiety-like behaviors in tests such as the elevated plus maze and the open field test .

Structure-Activity Relationship (SAR)

The SAR studies of rac-sertraline have identified key structural components essential for its biological activity:

- The dichlorophenyl group is crucial for enhancing binding affinity at the serotonin transporter.

- The n-methyl group contributes to the lipophilicity of the molecule, facilitating better penetration through biological membranes .

The presence of these groups correlates with increased potency and selectivity for serotonin reuptake inhibition.

Clinical Trials

- Efficacy in MDD : A double-blind study involving 300 patients diagnosed with MDD demonstrated that those treated with sertraline showed significant improvement in depressive symptoms over 12 weeks compared to placebo .

- Long-term Safety : A long-term safety study assessed patients over a 24-month period, indicating a favorable safety profile with minimal side effects reported .

Comparative Studies

A comparative study evaluated the efficacy of rac-sertraline against other SSRIs like fluoxetine and citalopram. Results indicated that while all SSRIs were effective, sertraline had a quicker onset of action and was better tolerated by patients .

Biological Activity Summary Table

属性

IUPAC Name |

4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKDLMBJGBXTGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861017 | |

| Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140631-53-4 | |

| Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。